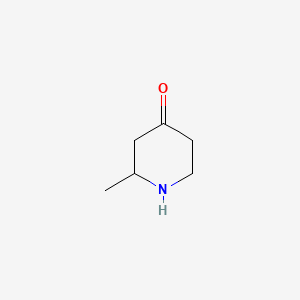

2-Methylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVHMZSKMQPCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406741 | |

| Record name | 2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71322-99-1 | |

| Record name | 2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic scaffold, the piperidin-4-one moiety is of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-Methylpiperidin-4-one. The information presented herein is intended to serve as a foundational resource for researchers, aiding in the design of synthetic routes, the development of analytical methods, and the prediction of its behavior in biological systems. This document has been compiled with a focus on scientific integrity, drawing from established chemical principles and available experimental data to provide a reliable and practical reference.

Chemical Identity and Structure

This compound is a cyclic ketone and a secondary amine, belonging to the family of piperidines. The presence of a methyl group at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as individual stereoisomers.

Molecular Formula: C₆H₁₁NO

Molecular Weight: 113.16 g/mol

Chemical Structure:

A Technical Guide to the Spectral Analysis of 2-Methylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 2-Methylpiperidin-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a versatile building block, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics. This document synthesizes theoretical predictions and experimental data from analogous compounds to offer a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound is a saturated heterocyclic compound featuring a piperidine ring with a methyl group at the 2-position and a carbonyl group at the 4-position. The presence of a chiral center at the C2 position gives rise to (R) and (S) enantiomers. The chair conformation is the most stable arrangement for the piperidine ring, with the substituents occupying either axial or equatorial positions. This conformational preference significantly influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra.

The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm the structure of this compound:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of the molecule.

-

IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring and the methyl group. The chemical shifts, multiplicities, and coupling constants of these signals are highly dependent on their spatial arrangement (axial vs. equatorial).

Expected ¹H NMR Spectral Data (Predicted):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (methine) | 2.8 - 3.2 | Multiplet | 1H |

| H3 (methylene) | 2.2 - 2.6 | Multiplet | 2H |

| H5 (methylene) | 2.5 - 2.9 | Multiplet | 2H |

| H6 (methylene) | 2.9 - 3.4 | Multiplet | 2H |

| -CH₃ (methyl) | 1.0 - 1.3 | Doublet | 3H |

| N-H (amine) | 1.5 - 2.5 | Broad Singlet | 1H |

Interpretation and Causality:

-

The methine proton (H2) , being adjacent to the nitrogen atom and the methyl group, is expected to appear as a multiplet in the downfield region (2.8 - 3.2 ppm). Its coupling with the adjacent methylene protons (H3) and the methyl protons will contribute to its complex multiplicity.

-

The methylene protons (H3, H5, and H6) will appear as complex multiplets due to geminal and vicinal coupling with neighboring protons. The protons on the carbons adjacent to the carbonyl group (H3 and H5) are expected to be deshielded compared to the H6 protons.

-

The methyl protons (-CH₃) will appear as a doublet due to coupling with the H2 methine proton.

-

The N-H proton signal is typically broad due to quadrupole broadening and exchange with the solvent. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (methine) | 50 - 55 |

| C3 (methylene) | 40 - 45 |

| C4 (carbonyl) | 205 - 215 |

| C5 (methylene) | 40 - 45 |

| C6 (methylene) | 45 - 50 |

| -CH₃ (methyl) | 15 - 20 |

Interpretation and Causality:

-

The most downfield signal will be that of the carbonyl carbon (C4) , typically appearing in the 205 - 215 ppm region due to the strong deshielding effect of the double-bonded oxygen atom.

-

The methine carbon (C2) and the methylene carbon (C6) , both adjacent to the nitrogen atom, will appear in the 45 - 55 ppm range.

-

The methylene carbons at C3 and C5 , adjacent to the carbonyl group, will be deshielded and are expected in the 40 - 45 ppm range.

-

The methyl carbon (-CH₃) will be the most upfield signal, typically appearing between 15 and 20 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for initial characterization.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

To aid in peak assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the absorption bands corresponding to the N-H, C-H, and C=O bonds.

Expected IR Spectral Data:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=O Stretch (ketone) | 1705 - 1725 | Strong, Sharp |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Interpretation and Causality:

-

A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is the most characteristic feature of the spectrum, confirming the presence of the ketone carbonyl group (C=O) .

-

A broad band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

-

Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and methylene groups.

-

The N-H bending vibration is expected to appear in the 1580-1650 cm⁻¹ region.

-

The C-N stretching vibration will give rise to a medium intensity band in the fingerprint region, typically between 1020 and 1250 cm⁻¹ .

Experimental Protocol for IR Spectroscopy

A reliable method for obtaining the IR spectrum of this compound is as follows:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a modern and convenient method that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample (a few milligrams of solid or a drop of liquid) directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key absorption bands corresponding to the functional groups of this compound.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Expected Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): m/z = 113 (corresponding to the molecular weight of C₆H₁₁NO)

-

Key Fragments:

-

m/z = 98: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 84: Alpha-cleavage with loss of an ethyl radical (•C₂H₅).

-

m/z = 70: Alpha-cleavage with loss of a propyl radical (•C₃H₇).

-

m/z = 56: Cleavage adjacent to the carbonyl group.

-

m/z = 42: Further fragmentation of the piperidine ring.

-

Interpretation and Causality:

The fragmentation of this compound under EI conditions is primarily driven by the presence of the nitrogen atom and the carbonyl group, which can stabilize the resulting charged fragments. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway for amines and is expected to be a prominent feature in the mass spectrum.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is as follows:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this compound, a direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. GC-MS is often preferred as it also provides separation and purity information.

-

-

Ionization and Mass Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions to support the proposed molecular structure.

-

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships in the spectral analysis of this compound.

Caption: Key functional groups in this compound and their characteristic IR absorption regions.

Caption: A simplified representation of the predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and confirmatory understanding of its molecular structure. This guide, by integrating predicted data with established spectroscopic principles and experimental protocols for analogous compounds, offers a robust framework for researchers in the field. The provided methodologies and interpretations serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in drug discovery and development.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpiperidin-4-one

Introduction: The Significance of the 2-Methylpiperidin-4-one Scaffold

This compound is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern medicinal chemistry. As a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom, this molecule is foundational to the synthesis of a wide array of pharmacologically active agents. The piperidine motif is a ubiquitous structural feature in numerous natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.

The strategic placement of a methyl group at the 2-position and a ketone at the 4-position of the piperidine ring offers synthetic chemists a versatile scaffold for further functionalization. These modifications can be pivotal in fine-tuning the biological activity of a lead compound, influencing its binding affinity to target receptors and its metabolic stability. Piperidin-4-ones, in general, are recognized as key intermediates in the synthesis of potent analgesics, including fentanyl and its analogues, as well as compounds with antipsychotic, antihistaminic, and antiarrhythmic properties[1][2]. The introduction of a methyl group at the C-2 position can introduce chirality and steric bulk, which can be exploited to achieve stereoselective interactions with biological targets, a critical aspect in the design of modern therapeutics[2].

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into a validated synthetic methodology, explore alternative routes, and detail the analytical techniques essential for structural elucidation and purity assessment.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most common and adaptable methods include the Mannich reaction and the Dieckmann cyclization. For the purpose of this guide, we will provide a detailed protocol for a plausible synthesis based on the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Primary Synthetic Route: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. In the context of this compound synthesis, a variation of this reaction is employed, utilizing ethyl methyl ketone as the active hydrogen source, along with another aldehyde and a source of ammonia.

The causality behind this choice lies in its convergent nature, allowing for the rapid assembly of the piperidinone core from readily available starting materials. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the enol or enolate of the ketone.

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

This protocol is adapted from established procedures for the synthesis of substituted piperidin-4-ones[3][4][5].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl methyl ketone | 72.11 | 0.1 | 7.21 g |

| Acetaldehyde | 44.05 | 0.1 | 4.41 g |

| Ammonium acetate | 77.08 | 0.1 | 7.71 g |

| Ethanol | 46.07 | - | 50 mL |

| Concentrated HCl | 36.46 | - | As needed |

| Diethyl ether | 74.12 | - | As needed |

| Sodium hydroxide | 40.00 | - | As needed |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.71 g (0.1 mol) of ammonium acetate in 50 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add 7.21 g (0.1 mol) of ethyl methyl ketone followed by the slow addition of 4.41 g (0.1 mol) of acetaldehyde.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in 50 mL of water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Wash the acidic aqueous solution with diethyl ether (3 x 30 mL) to remove any unreacted starting materials and non-basic byproducts.

-

Cool the aqueous layer in an ice bath and basify with a cold concentrated sodium hydroxide solution to a pH of approximately 10-11, resulting in the precipitation of the free base.

-

-

Purification:

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Alternative Synthetic Route: The Dieckmann Cyclization

An alternative and widely utilized method for the synthesis of 4-piperidones is the Dieckmann cyclization[6][7]. This intramolecular condensation of a diester in the presence of a base to form a β-keto ester is a powerful tool for the formation of five- and six-membered rings. The synthesis of this compound via this route would involve the initial synthesis of a β-aminodiester precursor.

Caption: Logical steps in the Dieckmann cyclization route to this compound.

This method, while often providing good yields, is a multi-step process that requires careful control of reaction conditions to favor cyclization over intermolecular reactions[7]. The choice between the Mannich reaction and the Dieckmann cyclization will often depend on the availability of starting materials and the desired scale of the synthesis.

Part 2: Characterization of this compound

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methyl protons, the methine proton at C2, and the methylene protons at C3, C5, and C6. The chemical shifts and coupling patterns are diagnostic of the piperidinone ring structure. The spectrum of (S)-2-methylpiperidin-4-one hydrochloride shows characteristic peaks that can be used as a reference[8].

-

¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms. The spectrum of this compound should exhibit six distinct signals, including a characteristic downfield signal for the carbonyl carbon (C4) typically in the range of 200-210 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The key diagnostic absorption band for this compound is the strong carbonyl (C=O) stretch, which is expected to appear in the region of 1710-1730 cm⁻¹. The N-H stretch of the secondary amine will also be present as a weaker band around 3300-3500 cm⁻¹. IR spectra of related compounds like 2-methylpiperidin-4-ol can provide comparative data for the piperidine ring vibrations[9].

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z = 113.16. The fragmentation pattern can further help in confirming the structure.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals for CH₃, CH at C2, and CH₂ groups at C3, C5, and C6 with characteristic chemical shifts and coupling constants. The N-H proton will appear as a broad singlet. The spectrum for the hydrochloride salt is available as a reference[8]. |

| ¹³C NMR | Six distinct carbon signals, with the C=O carbon appearing significantly downfield (~200-210 ppm). |

| IR Spectroscopy | Strong C=O stretching absorption around 1710-1730 cm⁻¹. N-H stretching absorption around 3300-3500 cm⁻¹. C-H stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 113.16. Characteristic fragmentation pattern corresponding to the loss of small neutral molecules or radicals. |

Physicochemical Properties

The physical and chemical properties of this compound are important for its handling, storage, and application in further synthetic steps.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molar Mass | 113.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| Boiling Point | 80-83 °C at 10 Torr[10] |

| Solubility | Soluble in water and common organic solvents. |

Part 3: Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of therapeutic agents. Its utility stems from the presence of multiple reactive sites that allow for selective modifications. The ketone at the 4-position can be a handle for nucleophilic additions, reductions to the corresponding alcohol, or reductive aminations to introduce new substituents. The secondary amine at the 1-position is readily acylated, alkylated, or arylated to build molecular complexity.

The piperidin-4-one core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

-

Analgesics: As a key structural motif in potent opioid analgesics[2].

-

Antipsychotics: Found in several classes of drugs used to treat psychiatric disorders.

-

Antihistamines: A common feature in H1 receptor antagonists.

-

Antibacterial and Antifungal Agents: The piperidinone ring can be incorporated into molecules with antimicrobial properties[5].

The introduction of the 2-methyl group can enhance the pharmacological profile of a drug candidate by introducing stereochemistry, which can lead to improved target selectivity and reduced off-target effects. This strategic modification underscores the importance of this compound as a versatile and valuable building block in the pursuit of novel and more effective therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Mannich reaction stands out as a robust and efficient method for its preparation, while the Dieckmann cyclization offers a viable alternative. Comprehensive characterization using a suite of spectroscopic techniques is essential to ensure the structural integrity and purity of the synthesized compound. The versatility of the this compound scaffold makes it an indispensable tool for medicinal chemists, enabling the development of a wide range of biologically active molecules with therapeutic potential. As the demand for novel and improved pharmaceuticals continues to grow, the importance of such fundamental building blocks in drug discovery and development cannot be overstated.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. tandfonline.com [tandfonline.com]

- 8. (S)-2-methylpiperidin-4-one hydrochloride(1434126-93-8) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chembk.com [chembk.com]

The Multifaceted Biological Activities of 2-Methylpiperidin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, bestowing upon them significant therapeutic properties.[1] Within this class, the piperidin-4-one core has emerged as a particularly "privileged" scaffold in medicinal chemistry. Its synthetic accessibility, typically through the versatile Mannich reaction, and the ease with which its structure can be modified at various positions, make it an attractive starting point for the development of novel therapeutic agents.[2][3] This guide focuses specifically on 2-methylpiperidin-4-one derivatives, a subset of this important class of compounds that has demonstrated a remarkable breadth of biological activities. By exploring their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of these promising molecules.

Core Synthetic Strategy: The Mannich Reaction and Derivatization

The primary route for the synthesis of the this compound core is the one-pot Mannich condensation reaction.[4][5] This reaction typically involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and an ammonium salt (like ammonium acetate) in an alcoholic solvent.[4] The causality behind this choice of reactants lies in their ability to assemble the heterocyclic ring in a single, efficient step. The ethyl methyl ketone provides the C3, C4, and C5 carbons and the methyl group at C2, the aromatic aldehyde provides the substituent at C6, and the ammonium salt serves as the nitrogen source for the piperidine ring.

Further derivatization of the parent this compound scaffold is crucial for tuning its biological activity. Common modifications include:

-

N-alkylation or N-acylation: Introduction of various substituents on the piperidine nitrogen can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets.

-

Derivatization of the C4-carbonyl group: The ketone functionality can be converted to other functional groups, such as oximes or thiosemicarbazones, to explore new interactions and enhance potency.[4]

-

Substitution on the aromatic rings: Modification of the aryl groups at the C2 and C6 positions allows for the fine-tuning of electronic and steric properties, which can profoundly influence biological activity.

This modular approach to synthesis allows for the creation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies.

A Spectrum of Biological Activities: From Killing Pathogens to Protecting Neurons

This compound derivatives have been shown to exhibit a wide range of pharmacological effects, highlighting their potential in various therapeutic areas.

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. This compound derivatives have emerged as a promising class of compounds in this arena.

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial action may stem from their ability to disrupt the bacterial cell wall or interfere with essential enzymatic processes. The lipophilic nature of the aryl substituents is thought to facilitate the passage of the compounds across the microbial cell membrane. The presence of specific functional groups, such as thiosemicarbazones, has been shown to significantly enhance antifungal activity, suggesting a distinct mode of action against fungal pathogens.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9][10]

This protocol provides a standardized method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent number of cells in each well.

-

Serial Dilution of Test Compounds: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

| Derivative | Substituent at C2/C6 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |

| 1a | 2-(4-(dimethylamino)phenyl), 6-phenyl | 62.5 | 125 | >500 | [4] |

| 1b | 2-(4-(dimethylamino)phenyl), 6-phenyl (thiosemicarbazone) | 31.25 | 62.5 | 125 | [4] |

| 2a | 2-(4-methoxyphenyl), 6-phenyl | 125 | 250 | >500 | [4] |

| 2b | 2-(4-methoxyphenyl), 6-phenyl (thiosemicarbazone) | 62.5 | 125 | 250 | [4] |

This table presents a selection of data for illustrative purposes. A comprehensive SAR study would include a wider range of derivatives.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

The piperidin-4-one scaffold is present in several clinically used anticancer drugs, and novel derivatives continue to be explored for their potential in oncology.[11]

Mechanism of Action: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives have been shown to induce apoptosis in hematological cancer cell lines.[11] The proposed mechanism involves the upregulation of pro-apoptotic genes such as p53 and Bax.[11] The p53 protein, a well-known tumor suppressor, can initiate apoptosis in response to cellular stress, while Bax is a key protein in the intrinsic apoptotic pathway, promoting the release of cytochrome c from the mitochondria. The piperidine core and its substituents are thought to interact with specific cellular targets, potentially inhibiting pro-survival signaling pathways like JAK/STAT or NF-κB, thereby tipping the balance towards apoptosis.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Data Presentation:

| Derivative | R1 at C3 | R2 at C2/C6 | Cell Line | IC50 (µM) | Reference |

| Compound II | Cl | 4-chlorophenyl | H929 (Multiple Myeloma) | ~2.5 | [11] |

| Compound IV | Cl | 4-fluorophenyl | H929 (Multiple Myeloma) | ~2.5 | [11] |

| Compound V | Cl | 4-methoxyphenyl | H929 (Multiple Myeloma) | ~5 | [11] |

IC50 values are estimated from the provided graphical data.

Signaling Pathway Diagram:

Caption: Proposed anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Piperidin-4-one derivatives have demonstrated potent anti-inflammatory properties.

Mechanism of Action: Certain N-substituted 3,5-bis(benzylidene)piperidin-4-ones have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[17] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[18] By blocking these pathways, the compounds prevent the transcription of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19][20][21][22][23]

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization and Fasting: Rats are acclimatized to the laboratory conditions and fasted overnight before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific time before carrageenan injection.

-

Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Diagram:

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

While direct studies on this compound derivatives are emerging, the neuroprotective effects of piperine, a natural alkaloid containing a piperidine ring, provide a strong rationale for exploring this activity.

Mechanism of Action: Piperine has been shown to exert neuroprotective effects in various models of neurodegeneration, including Parkinson's and Alzheimer's disease.[5][24][25] Its mechanisms of action are multifaceted and include:

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.[5]

-

Anti-inflammatory effects: Inhibition of microglial activation and production of pro-inflammatory cytokines in the brain.

-

Anti-apoptotic effects: Modulation of the Bcl-2 family of proteins to prevent neuronal cell death.

-

Modulation of neurotransmitter systems: Piperine can influence the levels of various neurotransmitters, contributing to its cognitive-enhancing effects.

Given the structural similarities, it is plausible that appropriately substituted this compound derivatives could exhibit similar neuroprotective properties.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [1][26][27][28][29]

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, amyloid-beta for Alzheimer's model)

-

Test compounds

-

Reagents for viability assays (e.g., MTT) and apoptosis assays (e.g., Annexin V/Propidium Iodide)

Procedure:

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment with Test Compounds: The cells are pre-treated with various concentrations of the this compound derivatives for a specific duration.

-

Induction of Neurotoxicity: A neurotoxin is added to the cell culture to induce neuronal damage.

-

Evaluation of Neuroprotection: The protective effect of the test compounds is assessed by measuring cell viability, apoptosis, and other relevant markers of neuronal health.

Signaling Pathway Diagram:

Caption: Potential neuroprotective mechanisms of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. The ease of synthesis and the potential for diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, make these compounds highly attractive for further investigation.

Future research in this area should focus on:

-

Elucidation of precise mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Comprehensive structure-activity relationship (SAR) studies: Systematic exploration of the chemical space around the this compound core will help in identifying the key structural features responsible for potency and selectivity for different biological activities.

-

In vivo efficacy and safety studies: Promising lead compounds identified from in vitro screening need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

Exploration of novel therapeutic areas: The diverse biological activities of these compounds suggest that their potential may extend beyond the areas discussed in this guide. Screening against other disease targets could unveil new therapeutic opportunities.

By leveraging the knowledge presented in this guide, researchers and drug development professionals can effectively harness the potential of this compound derivatives to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 20. inotiv.com [inotiv.com]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway | MDPI [mdpi.com]

- 25. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 28. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

- 29. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Piperidin-4-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Piperidin-4-ones in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and natural products.[1] Within this structural class, the piperidin-4-one motif serves as a particularly versatile and crucial synthetic intermediate.[2] Its carbonyl functionality provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This strategic positioning of a ketone enables chemists to explore chemical space broadly, making piperidin-4-ones indispensable building blocks in the synthesis of therapeutics targeting a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4] This guide provides an in-depth exploration of the core synthetic strategies used to construct this vital heterocyclic scaffold, focusing on the underlying principles, practical methodologies, and comparative advantages of each approach.

Part 1: Classical Approaches to Piperidin-4-one Synthesis

The synthesis of the piperidin-4-one core has been a subject of chemical research for over a century, leading to the development of robust and reliable methods that remain relevant today. These classical methods are prized for their simplicity, use of readily available starting materials, and scalability.

The Mannich Reaction: A Cornerstone of Piperidone Synthesis

The Mannich reaction is arguably the most fundamental and widely employed method for constructing 2,6-diaryl-substituted piperidin-4-ones.[5][6] This one-pot, multicomponent condensation reaction elegantly brings together an aldehyde, a ketone (such as acetone or dialkyl ketones), and an amine source (typically ammonia or ammonium acetate) to form the piperidone ring in a single, efficient step.[6][7]

Causality and Mechanistic Insight:

The elegance of the Mannich reaction lies in its convergent assembly of three simple components. The reaction proceeds through a cascade of imine formation and enolate addition. First, the aldehyde and amine condense to form an iminium ion. Concurrently, the ketone, acting as the enol or enolate component, undergoes a double addition to two equivalents of the iminium ion. The final intramolecular cyclization and dehydration yield the piperidin-4-one ring. The Petrenko-Kritschenko piperidone synthesis is a closely related named reaction that highlights the power of this multicomponent approach.[8]

Visualizing the Mannich Reaction Mechanism

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. e-journals.in [e-journals.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereochemistry of 2-Methylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The introduction of stereocenters, as seen in 2-Methylpiperidin-4-one, imparts a critical layer of complexity and opportunity, where biological activity is often dictated by the precise three-dimensional arrangement of the molecule. This guide provides a comprehensive examination of the stereochemistry of this compound, targeting professionals in drug development and chemical research. We will dissect the structural and conformational nuances of its enantiomers, explore robust methodologies for their asymmetric synthesis and chiral resolution, and detail definitive analytical techniques for stereochemical assignment. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for harnessing the stereochemical properties of this versatile building block in the rational design of novel therapeutics.

The Stereochemical Landscape of Substituted Piperidones

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. Enantiomers, non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[3] The 4-piperidone scaffold is a privileged structure in drug discovery, and substitution at the C-2 position introduces a chiral center, giving rise to (R)- and (S)-enantiomers of this compound.[2][4] Understanding and controlling this stereocenter is paramount for developing safe and efficacious drugs. This guide focuses on the critical aspects of stereocontrol, from synthesis to final structural verification.

Structural and Conformational Analysis of this compound Isomers

This compound possesses a single stereocenter at the C-2 position, leading to a pair of enantiomers: (R)-2-Methylpiperidin-4-one and (S)-2-Methylpiperidin-4-one.

Caption: Enantiomers of this compound.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6][7] In this conformation, the methyl group at the C-2 position can occupy either an axial or an equatorial position.

-

Equatorial Conformer: The methyl group points away from the ring, which is generally the more stable conformation due to reduced steric hindrance (1,3-diaxial interactions).

-

Axial Conformer: The methyl group points perpendicular to the plane of the ring, leading to potential steric clashes with axial hydrogens at C-4 and C-6.

Nuclear Magnetic Resonance (NMR) studies on substituted piperidines confirm that substituents typically favor the equatorial position to achieve greater thermodynamic stability.[6] The conformational equilibrium is a crucial factor influencing the molecule's overall shape and its ability to bind to a biological target.

Strategies for Enantioselective Synthesis and Resolution

Controlling the stereochemistry of this compound can be achieved through two primary strategies: direct asymmetric synthesis to produce a single enantiomer or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Modern synthetic chemistry offers powerful tools to construct chiral molecules with high enantioselectivity. Catalytic asymmetric synthesis is particularly valuable as a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.

One prominent approach is the biomimetic organocatalytic asymmetric synthesis, which can be applied to produce 2-substituted piperidines.[8][9] For instance, a proline-catalyzed Mannich-type reaction between a cyclic imine and a ketone can yield enantioenriched piperidine derivatives with high enantiomeric excess (ee).[9][10]

Caption: Asymmetric organocatalytic synthesis workflow.

Protocol: Organocatalytic Asymmetric Synthesis of a 2-Substituted Piperidine Precursor [8][9]

-

Preparation of Δ¹-piperideine: The cyclic imine precursor, Δ¹-piperideine, is prepared via N-chlorination of piperidine followed by base-mediated elimination of HCl.

-

Catalytic Reaction: To a solution of the chiral organocatalyst (e.g., L-proline, 20 mol%) in an appropriate solvent (e.g., benzonitrile), add the ketone (e.g., acetone, 3 equivalents).

-

Substrate Addition: Cool the mixture to 0°C and add the freshly prepared Δ¹-piperideine (1 equivalent) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the enantioenriched 2-acetonylpiperidine precursor.

-

Conversion to Target: The resulting precursor can then be converted to this compound through subsequent oxidation and decarboxylation steps.

The choice of solvent is critical; solvents like benzonitrile or acetonitrile have been shown to prevent product racemization effectively.[8][9]

Chiral Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, resolution of a racemic mixture is a common and scalable alternative.[3]

Kinetic Resolution: This technique involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product.[11][12] For example, kinetic resolution of N-Boc-2-substituted piperidines can be achieved using a chiral base system like n-BuLi/(-)-sparteine, which selectively deprotonates one enantiomer.[11][12]

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine (which is basic) with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid).[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by fractional crystallization.[3]

Caption: Workflow for chiral resolution by crystallization.

Protocol: Chiral Resolution via Diastereomeric Salt Formation [3]

-

Dissolution: Dissolve the racemic this compound in a suitable solvent, such as ethanol or methanol.

-

Addition of Resolving Agent: Add an equimolar amount of a single enantiomer of a chiral resolving acid (e.g., L-tartaric acid) to the solution.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often determined empirically to maximize the solubility difference.[13]

-

Isolation: Collect the crystals by filtration.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the resolving acid and liberate the free base of the single enantiomer of this compound.

-

Extraction and Purification: Extract the enantiomerically pure amine with an organic solvent and purify as necessary. The mother liquor can be treated to recover the other enantiomer.

Definitive Stereochemical Assignment: A Multi-technique Approach

Assigning the absolute and relative stereochemistry requires robust analytical techniques. While chiroptical methods provide initial data, spectroscopic and crystallographic methods offer definitive proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the conformation of piperidine rings.[13] Analysis of proton (¹H) coupling constants can help differentiate between axial and equatorial substituents.[6][14]

-

¹H NMR: The chemical shifts and coupling constants (J-values) of the ring protons are highly dependent on their dihedral angles. Typically, a large coupling constant (J ≈ 10-13 Hz) between vicinal protons indicates a diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) suggest axial-equatorial or diequatorial arrangements.[15]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) are invaluable for confirming spatial relationships. An NOE correlation between the methyl group protons and the axial protons at C-4 and C-6 would strongly suggest an axial orientation of the methyl group, whereas correlations to equatorial protons would indicate an equatorial position.

To determine enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used to convert the enantiomers into diastereomeric species that are distinguishable in the NMR spectrum.[16] For instance, 19F NMR spectroscopy in the presence of a chiral probe can be used for the enantiodifferentiation of 2-substituted piperidines, leading to sharp and discrete signals for each enantiomer.[16]

Table 1: Representative ¹H NMR Data for Substituted Piperidines

| Proton Position | Typical Chemical Shift (ppm) | Key Coupling Constants (Hz) | Conformational Insight |

| H-2 (axial) | 2.5 - 3.1 | J(H2a, H3a) ≈ 10-12 | Diaxial coupling with H3a |

| H-2 (equatorial) | 2.8 - 3.5 | J(H2e, H3a) ≈ 2-4 | Axial-equatorial coupling |

| Methyl (equatorial) | 0.8 - 1.2 | - | Generally upfield |

| Methyl (axial) | 1.0 - 1.5 | - | Generally downfield, deshielded |

Note: Actual values are highly dependent on the full substitution pattern and solvent.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry (if a heavy atom is present or by using anomalous dispersion).[4][13] It is the gold standard for structural elucidation, offering precise bond lengths, bond angles, and torsional angles that define the exact conformation of the piperidine ring and the configuration of the stereocenter.[4][17] The process involves growing a high-quality single crystal of the compound, which can be the most challenging step.[13]

Protocol: Single-Crystal X-ray Crystallography [7][13]

-

Crystal Growth: Obtain high-quality single crystals of an enantioenriched sample of this compound or a suitable derivative. Common techniques include slow evaporation of a solution, vapor diffusion, or cooling crystallization. The choice of solvent (e.g., ethanol, ethyl acetate) is critical.[5][13]

-

Data Collection: Mount a suitable crystal on a goniometer head in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[13]

-

Structure Solution and Refinement: Process the raw diffraction data to determine the unit cell and space group. Solve the crystal structure using direct or Patterson methods to find the initial atomic positions.

-

Final Structure Validation: Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, accurate molecular structure, confirming the absolute configuration of the C-2 stereocenter.[13]

Implications for Medicinal Chemistry and Drug Design

The stereochemistry of this compound is not merely an academic detail; it is a critical determinant of biological function. The (R) and (S) enantiomers will interact differently with chiral protein targets. One enantiomer may fit perfectly into a binding pocket (the eutomer), while the other may have a weaker affinity or no affinity at all (the distomer). In some cases, the distomer may even be responsible for undesirable side effects or toxicity. Therefore, the development of stereochemically pure active pharmaceutical ingredients (APIs) is a regulatory and scientific imperative. By using this compound as a chiral building block, medicinal chemists can construct more complex molecules with a defined three-dimensional architecture, leading to drugs with improved potency, selectivity, and safety profiles.

Conclusion

The stereochemistry of this compound presents both a challenge and a significant opportunity in the field of drug discovery and development. A thorough understanding of its conformational preferences, coupled with mastery of asymmetric synthesis and chiral resolution techniques, allows researchers to access enantiomerically pure forms of this valuable scaffold. The application of sophisticated analytical methods, particularly NMR spectroscopy and X-ray crystallography, provides the definitive structural evidence required for regulatory approval and for building robust structure-activity relationships. As the demand for highly specific and safer pharmaceuticals grows, the principles and protocols detailed in this guide will remain essential for any scientist working with chiral piperidine derivatives.

References

- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. tandfonline.com [tandfonline.com]

- 16. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-Methylpiperidin-4-one: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals.[1] Within this structural class, the piperidin-4-one scaffold has emerged as a particularly versatile pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2] This technical guide provides an in-depth exploration of the potential therapeutic applications of a fundamental building block within this family: 2-Methylpiperidin-4-one. While direct therapeutic data on this specific compound is nascent, this document will synthesize the extensive research on its derivatives to illuminate its potential as a valuable starting point for novel drug discovery programs. We will provide detailed experimental protocols for evaluating its hypothesized biological activities, present comparative data from key derivatives to establish a rationale for investigation, and delineate the underlying mechanistic principles.

The Piperidin-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The piperidin-4-one nucleus is a six-membered heterocyclic ring containing a nitrogen atom and a ketone group. This arrangement provides a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[2][3] The introduction of a methyl group at the 2-position, as in this compound, introduces a chiral center and can influence the conformational preferences of the ring, potentially leading to more specific interactions with biological targets.

The true value of the this compound scaffold lies in its role as a versatile intermediate in the synthesis of more complex and potent therapeutic agents.[2] Its chemical reactivity allows for modifications at the nitrogen atom, the ketone functionality, and the carbon backbone, enabling the exploration of a vast chemical space to optimize for efficacy and selectivity.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the extensive literature on piperidin-4-one derivatives, we can hypothesize several promising therapeutic avenues for this compound and its future analogs.

Anticancer Activity

Derivatives of piperidin-4-one have shown significant promise as anticancer agents, acting through various mechanisms.[4][5] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[5] For instance, certain 3,5-bis(benzylidene)-4-piperidone derivatives, which can be synthesized from a piperidin-4-one core, exhibit potent antiproliferative properties against various cancer cell lines.[6]

The proposed mechanism often involves the modulation of critical signaling pathways such as PI3K/Akt and the induction of apoptosis through the regulation of Bcl-2 family proteins and caspases.[4][5]

Table 1: Comparative Anticancer Activity of Representative Piperidin-4-one Derivatives

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Benzoxazole-appended piperidines | MDA-MB-231 (Breast) | 1.66 ± 0.08 | [7] |

| N-Sulfonylpiperidines | HCT-116 (Colorectal) | 3.94 | [7] |

| N-Sulfonylpiperidines | HepG-2 (Hepatocellular) | 3.76 | [7] |

| N-Sulfonylpiperidines | MCF-7 (Breast) | 4.43 | [7] |

| Doxorubicin (Control) | MCF-7 (Breast) | 8.20 ± 0.39 | [7] |

| Vinblastine (Control) | HCT-116 (Colorectal) | 3.21 | [7] |

This table presents data for derivatives to illustrate the potential of the piperidin-4-one scaffold. Direct data for this compound is not currently available.

Antimicrobial Activity

The piperidin-4-one moiety is also a key feature in a number of compounds with significant antimicrobial properties.[4][8] Derivatives have been synthesized that exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][8] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[9] Thiosemicarbazone derivatives of piperidin-4-ones, for example, have shown enhanced antifungal activity.[10]

Table 2: Antimicrobial Activity of a Representative Piperidin-4-one Derivative

| Microorganism | Compound | Mean MIC (µg/mL) | Reference |

| Escherichia coli | Piperitenone Epoxide | 512.2 ± 364.7 | [9] |

| Staphylococcus aureus | Piperitenone Epoxide | 172.8 ± 180.7 | [9] |

This table presents data for a related piperidinone derivative to illustrate the potential antimicrobial activity. Direct MIC values for this compound are not currently available.

Central Nervous System (CNS) Activity

The piperidine scaffold is prevalent in many CNS-active drugs.[5] Derivatives of piperidin-4-one have been investigated for a range of neurological and psychiatric conditions. For example, a potent 5-HT2A receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl moiety, has shown antipsychotic-like efficacy in preclinical models. While not a direct derivative of this compound, this highlights the potential of this scaffold to interact with CNS targets.

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical factor for CNS activity.[8][11][12] The physicochemical properties of this compound suggest it may serve as a good starting point for the design of CNS-penetrant molecules.

Experimental Protocols for Therapeutic Evaluation

To empirically assess the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

Protocol for Anticancer Activity: Cell Viability (MTT) Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.[2]

Protocol for Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for CNS Penetration Potential: In Vitro BBB Model

Evaluating the potential of a compound to cross the blood-brain barrier is crucial for CNS drug development.[8][11][12] An in vitro model using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) is a common approach.[8][13]

Materials:

-

MDCK-MDR1 cells

-

Transwell inserts

-

Cell culture medium

-

This compound

-

Lucifer yellow (a marker for paracellular transport)

-

LC-MS/MS for compound quantification

Procedure:

-

Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts to form a confluent monolayer, which mimics the BBB.

-

Permeability Assay:

-

Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and measure its concentration in the basolateral (lower) chamber over time.

-

Basolateral to Apical (B-A): Add the compound to the basolateral chamber and measure its concentration in the apical chamber over time.

-

-

Efflux Ratio Calculation: The efflux ratio is calculated as the permeability coefficient from the B-A direction divided by the permeability coefficient from the A-B direction. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

-

Integrity Check: Measure the transport of Lucifer yellow to ensure the integrity of the cell monolayer.

Visualization of Key Concepts

General Synthetic Accessibility

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives.

Caption: Synthetic pathways from this compound.

Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of a novel compound.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylpiperidin-4-one: A Versatile Chiral Building Block for Modern Organic Synthesis

Foreword: The Strategic Value of Privileged Scaffolds in Drug Discovery